1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine
Overview
Description
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine is a piperazine derivative that has garnered scientific interest due to its unique physicochemical and biological properties. The compound has the molecular formula C15H21BrN2O and a molecular weight of 325.24 g/mol.
Preparation Methods
The synthesis of 1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine typically involves the bromination of benzylic compounds. One efficient method for preparing benzylic bromides involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) with a catalytic amount of benzoyl peroxide . The reaction is followed by debromination using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Chemical Reactions Analysis
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the compound with boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions.
Scientific Research Applications
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of more complex molecules.
Biology and Medicine:
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
Comparison with Similar Compounds
1-Benzyl-4-(2-bromo-2-methylpropanoyl)piperazine can be compared with other piperazine derivatives such as:
Benzylpiperazine (BZP): Known for its stimulant properties and used recreationally.
1-Benzyl-4-(2-methoxypropanoyl)piperazine: Another piperazine derivative with different substituents and properties.
This compound stands out due to its unique bromine substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-bromo-2-methylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O/c1-15(2,16)14(19)18-10-8-17(9-11-18)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXNKHBZXSTEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCN(CC1)CC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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